1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (hereafter referred to as the target compound) is a benzazepinone derivative designed as a prodrug of the cyclooxygenase-2 (COX-2) inhibitor lumiracoxib . Its synthesis involves an intramolecular cyclization of lumiracoxib using 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) as a coupling reagent, achieving an 85% yield . Structural characterization confirmed the lactam carbonyl (IR: 1736 cm⁻¹) and aromatic substituents (¹H-NMR: δ 6.83–7.4) . The compound’s prodrug nature aims to mitigate gastrointestinal toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by modulating release kinetics .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFTQJLDNZCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a benzazepine derivative with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Lumiracoxib (Parent Drug)
Lumiracoxib (C₁₅H₁₃ClFNO₂), the active metabolite of the target compound, is a selective COX-2 inhibitor. Key differences include:
- Structure: Lumiracoxib lacks the benzazepinone ring, featuring a methylindolin-2-one core.
- Stability : The target compound exhibits pH-dependent hydrolysis (studied at pH 1.2 and 7.4), releasing lumiracoxib in vitro .
- Analytical Data : HPLC analysis (65% acetonitrile/35% sodium acetate buffer, pH 4.0) showed linear calibration (r² = 0.9999) for both compounds, with retention times distinguishing their polarity .
Table 1: Structural and Analytical Comparison
| Parameter | Target Compound | Lumiracoxib |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClFNO | C₁₅H₁₃ClFNO₂ |
| Molecular Weight | 317.75 g/mol | 293.72 g/mol |
| Key Functional Groups | Benzazepinone, Cl/F-substituted aryl | Indolinone, Cl/F-substituted aryl |
| HPLC Retention Behavior | Longer retention (polarity effects) | Shorter retention |
| Bioactivity | Prodrug (inactive) | Active COX-2 inhibitor |
5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)
This benzodiazepine derivative shares a seven-membered heterocyclic core but differs in substitution:
- Structure : A nitro group at position 7 and a 2-chlorophenyl substituent distinguish it from the target compound .
- Application : Methylclonazepam is a central nervous system (CNS) agent, contrasting the anti-inflammatory focus of the target compound .
- Stability: No hydrolysis data is reported, but nitro groups typically enhance metabolic stability.
Table 2: Pharmacological Profiles
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine
This pyrazole derivative replaces the benzazepinone ring with a pyrazole, altering pharmacokinetics:
2H-1-Benzazepin-2-one Derivatives with Trifluoromethyl Groups
A structurally related benzazepinone (C₂₁H₂₀F₃NO₂) features a trifluoromethyl group and methoxyphenyl substituent :
- Synthesis : Requires allyl and methoxyphenyl groups, contrasting the target compound’s simpler Cl/F-aryl substitution .
Biological Activity
1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 304.79 g/mol. The structure features a benzazepine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors and transporters. Notably:
- Dopamine Receptors : The compound may exhibit affinity for dopamine D2 receptors, which are implicated in the treatment of psychiatric disorders.
- Serotonin Receptors : Potential interactions with serotonin receptors could suggest anxiolytic or antidepressant effects.
Pharmacological Effects
- Antipsychotic Activity : Studies have shown that benzazepine derivatives can act as antipsychotics by modulating dopaminergic signaling pathways. For instance, the compound may reduce symptoms in models of schizophrenia by antagonizing D2 receptors.
- Anxiolytic Effects : Preliminary data suggest that the compound may have anxiolytic properties through serotonin receptor modulation, which warrants further investigation.
- Neuroprotective Properties : Some studies indicate that related compounds exhibit neuroprotective effects against excitotoxicity in neuronal cultures.
Study 1: Antipsychotic Efficacy
A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in hyperactivity and stereotypic behaviors associated with dopamine dysregulation. Behavioral assessments indicated a dose-dependent response consistent with antipsychotic activity.
Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines exposed to glutamate toxicity showed that the compound significantly reduced cell death and preserved neuronal integrity. Mechanistic studies revealed that it may inhibit NMDA receptor-mediated excitotoxicity.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride with a benzazepinone precursor.
- Step 2: Cyclization under acidic or basic conditions (e.g., HCl/EtOH or NaH/THF) to form the tetrahydrobenzazepinone core.
- Optimization Tips:
- Use anhydrous solvents to minimize hydrolysis of intermediates.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high purity (>95%) .
Basic: How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Use SHELX software for structure refinement. Key parameters:
- Spectroscopy:
Advanced: How can researchers identify biological targets and elucidate inhibition mechanisms for this compound?
Methodological Answer:
- Target Identification:
- Use kinase profiling assays (e.g., Eurofins KinaseScan) to screen for ACK1 (TNK2) inhibition, given structural analogs show nanomolar IC values .
- Validate via SPR (surface plasmon resonance) to measure binding kinetics (, ).
- Mechanistic Studies:
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with ACK1’s ATP-binding pocket.
- Key interactions: Chloro-fluorophenyl group forms hydrophobic contacts; benzazepinone carbonyl hydrogen-bonds with Lys514 .
Advanced: What computational strategies are effective for modeling this compound’s electronic properties and reactivity?
Methodological Answer:
- DFT/TD-DFT:
- MD Simulations:
- Simulate solvation dynamics (e.g., in DMSO/water) using GROMACS to study conformational stability .
Advanced: How should researchers resolve discrepancies in crystallographic data for halogenated benzazepinones?
Methodological Answer:
- Data Validation:
- Contradiction Resolution:
Advanced: What role do hydrogen-bonding patterns play in the crystal packing of this compound?
Methodological Answer:
- Graph-Set Analysis:
- Impact on Solubility:
Advanced: How can collision cross-section (CCS) data from ion mobility spectrometry enhance characterization?
Methodological Answer:
- CCS Prediction:
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?
SAR Table:
| Modification | Impact on Activity |
|---|---|
| 2-Cl → 2-F | Reduced ACK1 inhibition (IC increases 10x) |
| Benzazepinone → Piperidinone | Loss of kinase selectivity |
| Addition of methyl group at C3 | Enhanced metabolic stability (t ↑ 2x) |
Methodology:
- Synthesize analogs via Suzuki coupling or reductive amination.
- Test in vitro using kinase assays and ADME-Tox profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
